The compound is identified by its CAS number 2055014-97-4 and is commercially available from suppliers such as Aladdin Scientific and MedChemExpress. It is categorized as a bioconjugate linker due to its role in facilitating the attachment of drugs to antibodies, enhancing the therapeutic efficacy while minimizing systemic toxicity .
The synthesis of Acid-PEG6-SS-PEG6-Acid involves several key steps that typically include:
The molecular structure of Acid-PEG6-SS-PEG6-Acid can be represented as follows:
The structure features:
This configuration allows for specific cleavage under reducing conditions, which is advantageous in drug delivery applications where controlled release is necessary .
Acid-PEG6-SS-PEG6-Acid participates in several significant chemical reactions:
These reactions are crucial for developing targeted therapies in cancer treatment and other diseases .
The mechanism of action for Acid-PEG6-SS-PEG6-Acid primarily revolves around its ability to facilitate targeted drug delivery:
This mechanism underscores the importance of Acid-PEG6-SS-PEG6-Acid in developing advanced therapeutic strategies .
The physical and chemical properties of Acid-PEG6-SS-PEG6-Acid include:
These properties make it suitable for various applications in biomedicine .
Acid-PEG6-SS-PEG6-Acid has numerous scientific applications:
These applications highlight its versatility and significance in modern biomedical research and therapeutic development .
The synthesis of Acid-Polyethylene Glycol 6-Disulfide-Polyethylene Glycol 6-Acid employs modular Polyethylene Glycolylation strategies centered on stepwise assembly. The process initiates with controlled etherification reactions to construct two discrete hexaethylene glycol (PEG6) chains, each terminating in a carboxylic acid group. These chains are subsequently bridged via a disulfide bond formed through oxidative coupling of thiol precursors. A critical synthetic consideration involves the protection-deprotection sequence of terminal carboxylic acids during disulfide formation to prevent unwanted side reactions. Manufacturers utilize high-purity diol or haloalcohol PEG precursors to minimize polydispersity (typically maintaining polydispersity indices <1.05) [1] [3].
The disulfide coupling reaction typically employs cystamine derivatives or direct thiol oxidation under controlled pH conditions (pH 8.0-8.5) to ensure selective disulfide formation without over-oxidation to sulfonic acids. Post-coupling, global deprotection yields the symmetric bifunctional molecule. This modular approach enables precise control over molecular architecture, ensuring identical PEG chain lengths on both sides of the disulfide bond – a structural prerequisite for homogeneous drug conjugation in antibody-drug conjugates [2] [5].
Table 1: Key Parameters in Modular Synthesis
Synthetic Stage | Reaction Conditions | Critical Control Parameters | Target Purity |
---|---|---|---|
PEG6 Chain Assembly | Stepwise anionic polymerization of ethylene oxide initiated by protected alcohols | Temperature control (±2°C), moisture exclusion | >98% monodispersity |
Disulfide Coupling | Oxidative dimerization (I₂/aeration) of HS-PEG6-acid precursors | pH 8.0-8.5, inert atmosphere, <25°C | >95% disulfide formation |
Acid Deprotection | Acidic hydrolysis (TFA/CH₂Cl₂) or catalytic hydrogenation | Reaction time minimization, strict temperature control | >99% free acid yield |
Disulfide bond formation represents the pivotal redox-sensitive linkage in Acid-Polyethylene Glycol 6-Disulfide-Polyethylene Glycol 6-Acid synthesis. This process exploits the nucleophilic susceptibility of thiol groups for controlled oxidative coupling. Synthesis protocols employ either: (1) direct air oxidation of bis(thiol) intermediates under catalytic metal ions (Cu²⁺/Fe³⁺), or (2) chemical oxidation using iodine/hydrogen peroxide in aprotic solvents. The reaction kinetics follow second-order dependence on thiol concentration, requiring precise stoichiometric control at dilute concentrations (typically 0.1-0.5M) to prevent intermolecular disulfide scrambling and polymeric byproducts [1] [3].
Advanced manufacturing platforms utilize in situ redox potential monitoring to track disulfide formation progress and terminate oxidation at >95% conversion. Post-oxidation, excess oxidants are quenched with sodium thiosulfate or ascorbic acid to prevent sulfoxide formation. Nuclear magnetic resonance (specifically ¹³C and proton nuclear magnetic resonance) confirms disulfide bond formation through characteristic chemical shifts at 38-40 ppm (¹³C) and 2.8-3.0 ppm (proton nuclear magnetic resonance) [5]. Final products exhibit disulfide bond stability to atmospheric oxygen during storage but undergo rapid reduction in glutathione-rich environments (>10mM) – a design feature critical for intracellular drug release in antibody-drug conjugates [2] [3].
Terminal carboxylic acid functionalization requires precise stoichiometric control during the final synthetic stages. Two predominant strategies exist: (1) direct oxidation of primary alcohols in PEG6 chains using Jones reagent (chromic acid/sulfuric acid), and (2) carboxymethylation of terminal hydroxyls with bromoacetic acid under phase-transfer conditions. The latter approach proves more compatible with acid-sensitive disulfide bonds, providing >90% functionalization yields without disulfide cleavage [1] [6].
Critical optimization parameters include temperature control (<30°C), stoichiometric excess of bromoacetic acid (1.8-2.2 equivalents), and dimethylformamide as solvent to maintain PEG solubility. Post-synthesis, residual metal catalysts from oxidation approaches are removed via chelating resins to meet heavy metal specifications (<20ppm). Potentiometric titration quantifies acid functionality, with commercial batches typically exhibiting acid values of 2.05-2.15 equivalents per mole – confirming near-quantitative bifunctionalization [5]. The terminal carboxylic acids demonstrate excellent reactivity toward carbodiimide-mediated amide formation (e.g., with ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxysuccinimide), enabling efficient conjugation to amine-containing biomolecules or cytotoxic payloads in antibody-drug conjugates [1] [2].
Table 2: Analytical Characterization of Acid Functionality
Analytical Method | Specification | Acceptance Criteria | Purpose |
---|---|---|---|
Potentiometric Titration | Acid equivalent weight | 369.4 ± 5 g/equiv (theoretical 369.45) | Quantifies free acid content |
Fourier-Transform Infrared Spectroscopy | Carboxyl C=O stretch | 1710-1715 cm⁻¹ | Confirms acid group presence |
Nuclear Magnetic Resonance | Methylene protons adjacent to carboxyl | δ 2.55-2.65 ppm (triplet) | Verifies structural integrity |
Ion Chromatography | Residual bromide | <100 ppm | Monitors purification efficiency |
Scalable production of Acid-Polyethylene Glycol 6-Disulfide-Polyethylene Glycol 6-Acid employs continuous flow chemistry to overcome limitations of batch processing. Key unit operations include: (1) continuous etherification in microreactors for PEG chain extension, (2) integrated oxidation reactors for disulfide formation, and (3) membrane separation for byproduct removal. Production-scale synthesis (kilogram batches) achieves consistent molecular weight distribution (738.9 ± 0.8 Da) at >99% purity by ultraperformance liquid chromatography [1] [5].
Purification leverages tangential flow filtration with 1kDa molecular weight cut-off membranes to remove PEG oligomers, followed by activated carbon treatment to eliminate color bodies. Lyophilization from tert-butyl alcohol/water mixtures produces stable, free-flowing powders with residual solvent levels meeting International Council for Harmonisation limits (<500 ppm). Strict control of water content (<0.5% by Karl Fischer titration) prevents disulfide hydrolysis during storage. Current good manufacturing practice-compatible processes enable production of research-grade material with 24-hour shipping capabilities, while good manufacturing practice-grade synthesis undergoes additional viral clearance validation for therapeutic applications [1] [3].
The synthetic protocols consistently deliver linkers with disulfide reduction kinetics (t₁/₂ = 15-30 minutes in 50mM dithiothreitol) suitable for intracellular drug release, while maintaining excellent solution stability at physiological pH (t₁/₂ > 72 hours in phosphate-buffered saline). Lot-to-lot reproducibility is confirmed through identical nuclear magnetic resonance spectra, high-performance liquid chromatography retention times (±0.1 minute), and consistent amide conjugation efficiency (>95% payload incorporation in antibody-drug conjugates) [2] [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7